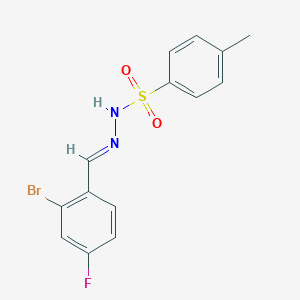

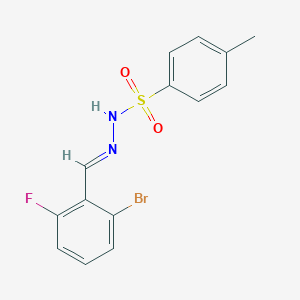

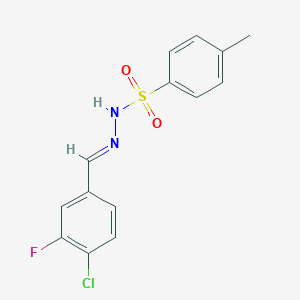

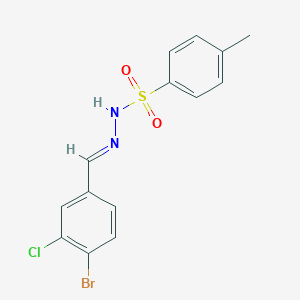

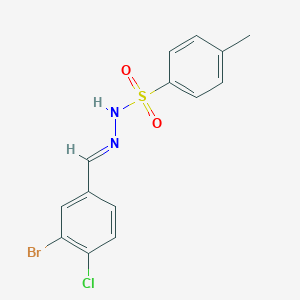

N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

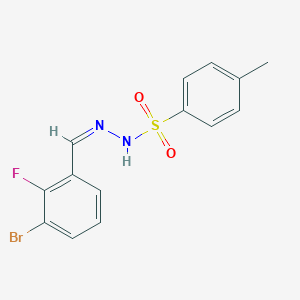

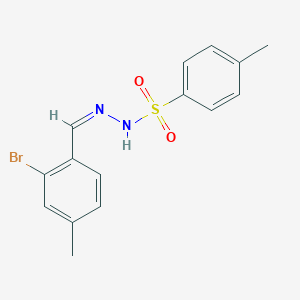

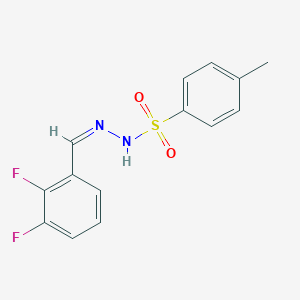

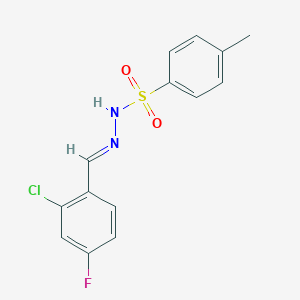

The compound “N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide” is a complex organic molecule. It likely contains a benzylidene group (a type of imine) attached to a 3-bromo-4-chlorobenzene ring and a 4-methylbenzenesulfonohydrazide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The 3-bromo-4-chlorobenzene ring would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including nucleophilic aromatic substitution reactions, given the presence of the bromine and chlorine substituents on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen

Spectroscopic and Computational Studies

Sasikala et al. (2017) demonstrated the growth of single crystals of a related compound, highlighting its potential in nonlinear optical (NLO) applications due to its structure stabilizing intramolecular donor-acceptor interactions and significant third-order nonlinear property. The study utilized spectroscopic and DFT methods to investigate its molecular electronic structural characteristics, confirming the presence of N-H⋯O, C-H⋯O, and C-H⋯C(π) hydrogen bonds in the crystal. The optical properties, including 2PA assisted RSA nonlinear absorption and optical limiting, were assessed using the open-aperture Z-scan method, presenting its application in the NLO field (V. Sasikala, D. Sajan, L. Joseph, J. Balaji, S. Prabu, P. Srinivasan, 2017).

Antimicrobial Evaluation

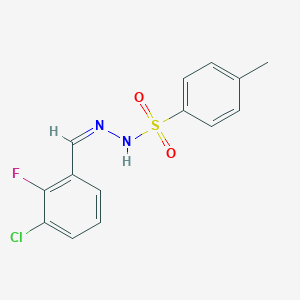

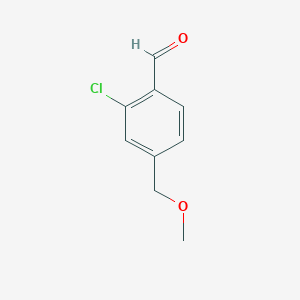

Ghiya and Joshi (2016) synthesized biologically active derivatives of 4-methylbenzenesulfonohydrazide through condensation with aromatic carbonyl compounds. These compounds were evaluated for their antimycobacterial, antibacterial, and antifungal activities, showcasing their relevance in developing new antimicrobial agents (S. Ghiya, Y. Joshi, 2016).

Nonlinear Optical Investigations

Another study by Ahamed et al. (2018) focused on the structural elucidation and nonlinear optical properties of N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide. The crystal's large first-order molecular hyperpolarizability was highlighted, indicating its potential in the nonlinear electro-optic field. This research provided insights into the charge transfer mechanisms facilitating micro-level nonlinearity, emphasizing the compound's applicability in advanced optical technologies (S. Ahamed, P. Srinivasan, J. Balaji, C. Balakrishnan, G. Vinitha, 2018).

Biological and DNA Interaction Studies

Sirajuddin et al. (2013) synthesized Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives, including N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide. These compounds exhibited significant biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Their interaction with Salmon sperm DNA was also investigated, revealing their binding propensity through intercalation mode, highlighting their potential in various biological and medicinal applications (M. Sirajuddin, Noor Uddin, Saqib Ali, M. Tahir, 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[(E)-(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-14(16)13(15)8-11/h2-9,18H,1H3/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQICVONJEOXUFE-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.